REACTION_CXSMILES
|
[Li]CCCC.CN(C)CCN(C)C.[CH3:14][O:15][C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1.[C:26](=[O:28])=[O:27].Cl>CCCCCC.C1CCCCC1.CCOCC>[CH3:14][O:15][C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][C:17]=1[C:26]([OH:28])=[O:27]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
31.48 mL
|
Type
|
reactant
|
Smiles
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CN(CCN(C)C)C
|
Name
|
|
Quantity
|
30.28 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
84 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting bright red homogeneous reaction mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting white slurry was warmed to ~0° over 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The Et2O layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted three times with Et2O
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×150 ml saturated NaHCO3 (aqueous)
|
Type
|
FILTRATION
|
Details
|
The aqueous layer was filtered through a sintered glass funnel
|
Type
|
CUSTOM
|
Details
|
to remove insolubles
|
Type
|
TEMPERATURE
|
Details
|
the filtrate was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
azeotroped with 2× 150 ml of toluene
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum at 50° C. for 5 hours
|
Duration
|
5 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.161 mol | |
AMOUNT: MASS | 32.52 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |